molecular formula C15H13FN6 B4715162 4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B4715162
M. Wt: 296.30 g/mol
InChI Key: CRNNTWIKBWANJN-UHFFFAOYSA-N
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Description

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that features a pyrazolotriazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the amino group, fluorophenyl group, and propyl chain contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolotriazine skeleton followed by functional group modifications. One common approach starts with commercially available 5-aminopyrazole, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrazolotriazine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6/c1-2-3-11-13(9-4-6-10(16)7-5-9)15-20-19-12(8-17)14(18)22(15)21-11/h4-7H,2-3,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNTWIKBWANJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Reactant of Route 2
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Reactant of Route 5
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Reactant of Route 6
4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.